Acebilustat

Catalog No.
S516892
CAS No.
943764-99-6
M.F
C29H27N3O4
M. Wt
481.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acebilustat

CAS Number

943764-99-6

Product Name

Acebilustat

IUPAC Name

4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid

Molecular Formula

C29H27N3O4

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1

InChI Key

GERJIEKMNDGSCS-DQEYMECFSA-N

SMILES

C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

ZK322; ZK-322; ZK 322; CTX-4430; EP-501; CTX4430; EP501; CTX 4430; EP 501; Acebilustat, CAS#943764-99-6

Canonical SMILES

C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O

Isomeric SMILES

C1[C@H]2CN([C@@H]1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O

Description

The exact mass of the compound Acebilustat is 481.2002 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acebilustat is a medication currently under development for the treatment of cystic fibrosis (CF) []. It falls under the category of anti-inflammatory drugs and is administered orally []. While not yet approved for widespread use, scientific research suggests promising applications for Acebilustat in managing cystic fibrosis.

Potential Anti-inflammatory Effects in Cystic Fibrosis

Cystic fibrosis is a genetic disorder that causes the buildup of thick mucus in the lungs, leading to chronic inflammation and progressive lung damage []. Research suggests that Acebilustat may help by reducing this inflammation. It works by inhibiting an enzyme called phosphodiesterase type 4 (PDE4) [, ]. PDE4 is involved in various inflammatory processes, and its inhibition can lead to decreased production of inflammatory mediators []. Studies have shown that Acebilustat can reduce lung inflammation in animal models of cystic fibrosis [].

Acebilustat is a small molecule compound with the chemical formula C29H27N3O4, primarily recognized as an inhibitor of leukotriene A4 hydrolase. This enzyme is crucial in the biosynthesis of leukotriene B4, a pro-inflammatory mediator involved in various inflammatory diseases, including cystic fibrosis and chronic obstructive pulmonary disease. By inhibiting leukotriene A4 hydrolase, Acebilustat aims to reduce inflammation and the associated influx of neutrophils into affected tissues, particularly in the lungs of patients suffering from cystic fibrosis .

As mentioned earlier, Acebilustat's primary mechanism of action is believed to be the inhibition of LTA4H. LTA4H is a key enzyme in the leukotriene pathway, which generates inflammatory mediators called leukotrienes []. By inhibiting LTA4H, Acebilustat could potentially:

  • Reduce the production of LTB4, a potent inflammatory mediator that attracts immune cells and promotes inflammation [].
  • Modulate the immune response by affecting other leukotrienes involved in inflammation.

Studies suggest that Acebilustat may also impact other aspects of the inflammatory response beyond LTB4 inhibition, but further research is needed to elucidate the complete mechanism [].

  • Oxidation: This compound can be oxidized under specific conditions to yield oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions modify functional groups within the Acebilustat molecule, utilizing reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution: Substitution reactions allow for the introduction of different substituents into the compound's structure, potentially altering its pharmacological properties. Various halogenating agents and nucleophiles are typically employed in these reactions .

Major Products Formed

The major products from these reactions include various derivatives of Acebilustat, each with potentially different pharmacological activities.

Acebilustat exhibits significant biological activity through its inhibition of leukotriene A4 hydrolase. This inhibition leads to:

  • Reduced Inflammation: Clinical trials have shown that Acebilustat can decrease white blood cell counts in sputum and reduce pulmonary exacerbations in cystic fibrosis patients by 35% .
  • Impact on Leukotriene Pathway: By inhibiting leukotriene A4 hydrolase, Acebilustat effectively diminishes the production of leukotriene B4, which is a potent chemoattractant for neutrophils, thus mitigating inflammation and tissue damage in the lungs .

The synthesis of Acebilustat involves multiple steps starting from the preparation of key intermediates. The process includes:

  • Coupling Reactions: Essential for forming the core structure of Acebilustat.
  • Purification Steps: Critical for isolating the final product from by-products and unreacted materials.
  • Industrial Production Optimization: For large-scale manufacturing, methods are optimized to ensure high yields and consistent purity through efficient purification techniques and stringent quality control measures .

Acebilustat is primarily being investigated for its therapeutic potential in treating inflammatory diseases such as:

  • Cystic Fibrosis: It aims to reduce lung inflammation and improve respiratory function.
  • Chronic Obstructive Pulmonary Disease: Due to its anti-inflammatory properties, it may also be beneficial in managing this condition.
  • Other Inflammatory Disorders: Ongoing research is exploring its application in various inflammatory conditions beyond respiratory diseases .

Interaction studies have demonstrated that Acebilustat does not induce cytochrome P450 3A4 enzymes, which is significant for drug-drug interactions with other medications metabolized by this pathway. This characteristic allows for safer co-administration with other treatments commonly used in cystic fibrosis management . Additionally, studies have shown that food intake does not significantly alter the pharmacokinetics of Acebilustat, supporting its use as a once-daily oral medication .

Acebilustat shares similarities with several other compounds that target inflammatory pathways or inhibit leukotriene synthesis. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
ZileutonInhibits lipoxygenaseFirst oral leukotriene synthesis inhibitor
MontelukastLeukotriene receptor antagonistSelective receptor blocker
PranlukastLeukotriene receptor antagonistMore potent than Montelukast
Eicosapentaenoic AcidOmega-3 fatty acid with anti-inflammatory propertiesNatural compound with multiple health benefits

Uniqueness of Acebilustat

Acebilustat's unique mechanism as a direct inhibitor of leukotriene A4 hydrolase sets it apart from other compounds like Montelukast and Zileuton, which act on different points within the leukotriene pathway. Its dual action may provide broader therapeutic benefits by not only blocking pro-inflammatory signals but also promoting resolution pathways through its effects on other mediators .

Through continued research and clinical trials, Acebilustat holds promise as a novel therapeutic agent in managing chronic inflammatory conditions, particularly cystic fibrosis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

481.20015635 g/mol

Monoisotopic Mass

481.20015635 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J64RI4D29U

Wikipedia

Acebilustat

Dates

Modify: 2023-08-15
1: Elborn JS, Horsley A, MacGregor G, Bilton D, Grosswald R, Ahuja S, Springman
2: Elborn JS, Bhatt L, Grosswald R, Ahuja S, Springman EB. Phase I Studies of

Explore Compound Types